

Spectroscopic Profile of 1-Bromo-2,2-dimethylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylbutane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-2,2-dimethylbutane** ($C_6H_{13}Br$), a valuable building block in organic synthesis. The unique steric hindrance around the bromine-bearing carbon makes it an interesting substrate for studying reaction mechanisms. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Expected Spectroscopic Features

1-Bromo-2,2-dimethylbutane possesses a neopentyl-like core structure with a primary bromide. This structure gives rise to distinct signals in various spectroscopic analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-bromo-2,2-dimethylbutane**, both 1H and ^{13}C NMR provide crucial structural information.

1H NMR Spectroscopy

The proton NMR spectrum of **1-bromo-2,2-dimethylbutane** is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing effect of the bromine atom will cause a downfield shift for protons on the adjacent carbon.

Table 1: Predicted ^1H NMR Data for **1-Bromo-2,2-dimethylbutane**

Signal	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
a	~3.3	Singlet	2H	-CH ₂ -Br
b	~1.6	Quartet	2H	-CH ₂ -CH ₃
c	~1.0	Singlet	6H	-C(CH ₃) ₂ -
d	~0.9	Triplet	3H	-CH ₂ -CH ₃

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will exhibit five signals, corresponding to the five distinct carbon environments. The carbon atom bonded to the bromine will be shifted downfield.

Table 2: Predicted ^{13}C NMR Data for **1-Bromo-2,2-dimethylbutane**

Signal	Chemical Shift (δ , ppm) (Predicted)	Assignment
1	~45	-CH ₂ -Br
2	~35	-C(CH ₃) ₂ -
3	~30	-CH ₂ -CH ₃
4	~25	-C(CH ₃) ₂ -
5	~8	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-2,2-dimethylbutane** will be characterized by absorptions corresponding to C-H stretching and bending vibrations, and a key absorption for the C-Br stretch.

Table 3: Expected IR Absorption Bands for **1-Bromo-2,2-dimethylbutane**

Wavenumber (cm ⁻¹)	Intensity	Vibration
2960-2850	Strong	C-H (sp ³) Stretch [1]
1465-1375	Medium	C-H Bend [1]
600-500	Medium-Strong	C-Br Stretch [1]

Mass Spectrometry (MS)

Mass spectrometry of **1-bromo-2,2-dimethylbutane** will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately a 1:1 ratio). This results in two molecular ion peaks (M⁺ and M+2) of similar intensity.

Table 4: Predicted Mass Spectrometry Data for **1-Bromo-2,2-dimethylbutane**

m/z	Ion	Notes
164/166	[C ₆ H ₁₃ Br] ⁺	Molecular ion peak (M ⁺ , M+2) showing the bromine isotope pattern.
85	[C ₆ H ₁₃] ⁺	Loss of Br radical.
57	[C ₄ H ₉] ⁺	tert-Butyl cation, likely the base peak due to its stability.
29	[C ₂ H ₅] ⁺	Ethyl cation.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1-bromo-2,2-dimethylbutane**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition (^1H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Sweep Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (^{13}C NMR):

- Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Sweep Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

- Place one or two drops of liquid **1-bromo-2,2-dimethylbutane** between two clean, dry salt plates (e.g., NaCl or KBr).

- Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.

Mass Spectrometry (GC-MS)

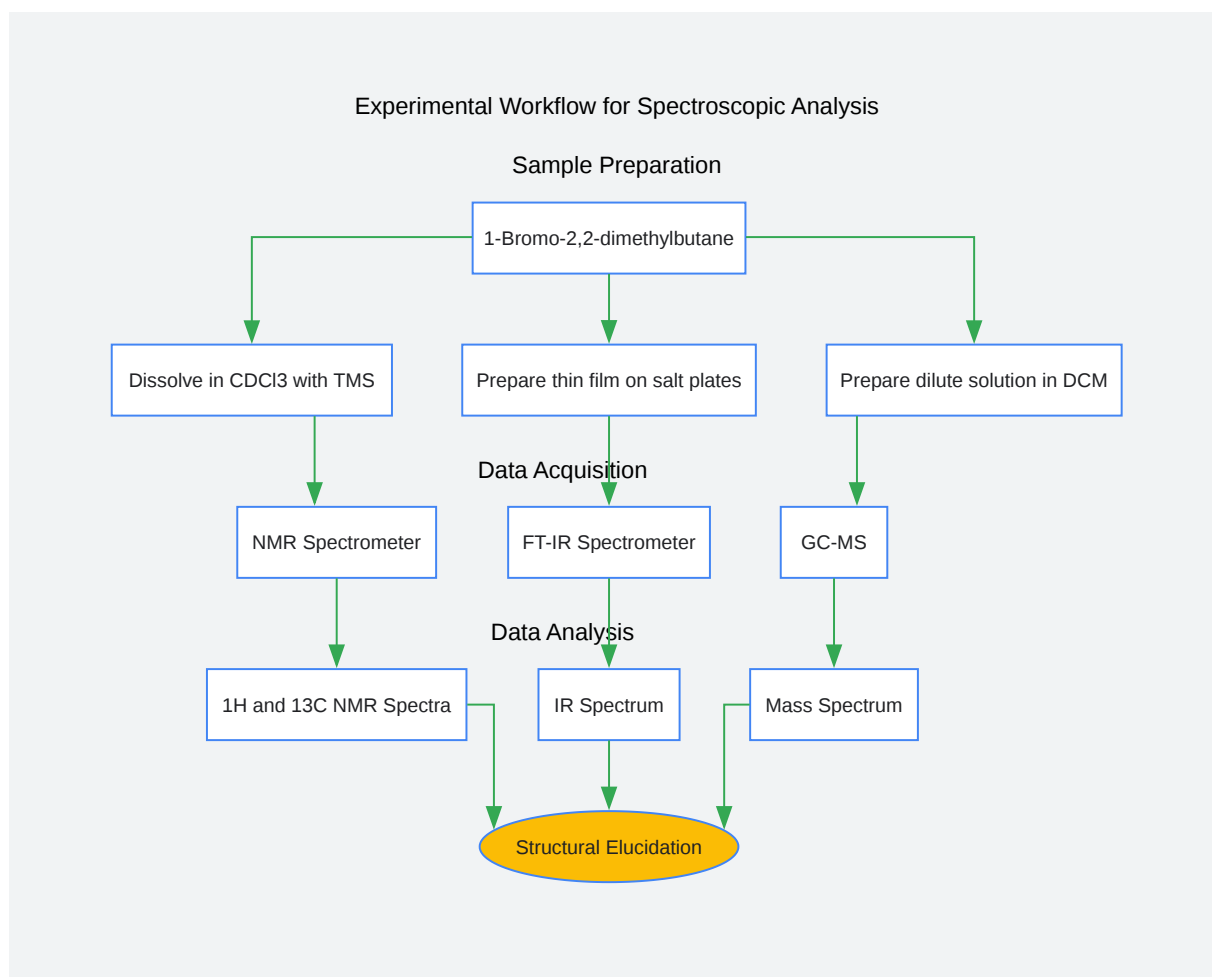
Sample Preparation:

- Prepare a dilute solution of **1-bromo-2,2-dimethylbutane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

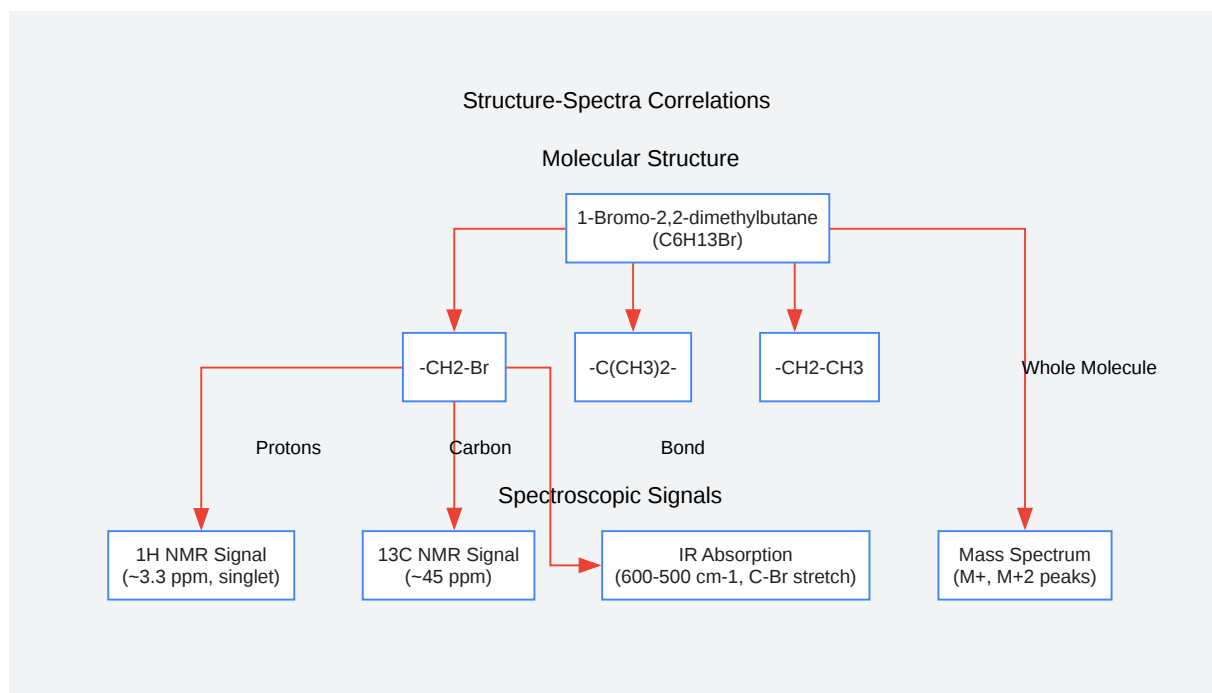
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
- Injection Volume: 1 μL .
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Oven Program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 250 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 20-300.

Visualizations



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Caption: A typical experimental workflow for the spectroscopic analysis of **1-bromo-2,2-dimethylbutane**.



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References

- 1. 1-Bromo-2,2-dimethylbutane|C₆H₁₃Br|62168-42-7 [benchchem.com]
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